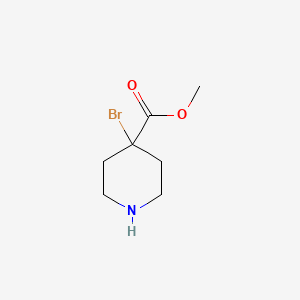
2-(2-Chlorothiophen-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorothiophen-3-yl)ethanamine is an organic compound with the molecular formula C6H8ClNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorothiophen-3-yl)ethanamine typically involves the chlorination of thiophene derivatives followed by amination. One common method is the chlorination of 3-thiopheneethanol to form 2-(2-chlorothiophen-3-yl)ethanol, which is then converted to the corresponding amine through a reductive amination process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and amination reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorothiophen-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chlorinated thiophene ring to a fully saturated thiophane ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiophane derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-Chlorothiophen-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorothiophen-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromothiophen-3-yl)ethanamine
- 2-(2-Iodothiophen-3-yl)ethanamine
- 2-(2-Fluorothiophen-3-yl)ethanamine
Comparison
Compared to its halogenated analogs, 2-(2-Chlorothiophen-3-yl)ethanamine is unique due to its specific reactivity and stability. The chlorine atom provides a balance between reactivity and steric hindrance, making it suitable for various synthetic applications.
Propiedades
Fórmula molecular |
C6H8ClNS |
|---|---|
Peso molecular |
161.65 g/mol |
Nombre IUPAC |
2-(2-chlorothiophen-3-yl)ethanamine |
InChI |
InChI=1S/C6H8ClNS/c7-6-5(1-3-8)2-4-9-6/h2,4H,1,3,8H2 |
Clave InChI |
XMXPGBVBKJSPTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1CCN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride](/img/structure/B13525913.png)



